![molecular formula C14H22O4 B14682485 2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 36307-58-1](/img/structure/B14682485.png)
2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with four methyl groups and two hydroxyethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene typically involves the reaction of 2,3,5,6-tetramethyl-1,4-dihydroxybenzene with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl groups on the ethylene oxide, resulting in the formation of the hydroxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the hydroxyethoxy groups.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of the parent benzene ring with reduced substituents.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups can also affect the compound’s hydrophobic interactions and overall stability.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar structure but lacks the hydroxyethoxy groups.
2,3,5,6-Tetramethyl-1,4-dihydroxybenzene: Precursor compound with hydroxyl groups instead of hydroxyethoxy groups.
Duroquinone: Contains a similar tetramethylbenzene core but with quinone functionality.
Uniqueness
2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene is unique due to the presence of both methyl and hydroxyethoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
36307-58-1 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethoxy)-2,3,5,6-tetramethylphenoxy]ethanol |
InChI |
InChI=1S/C14H22O4/c1-9-10(2)14(18-8-6-16)12(4)11(3)13(9)17-7-5-15/h15-16H,5-8H2,1-4H3 |
Clave InChI |
COXCXPNFHWHKQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OCCO)C)C)OCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


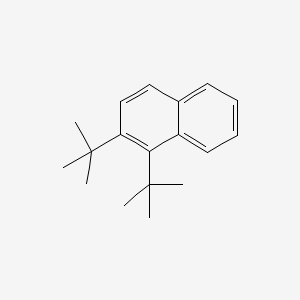
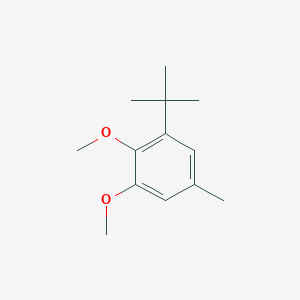
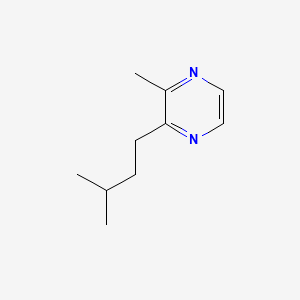
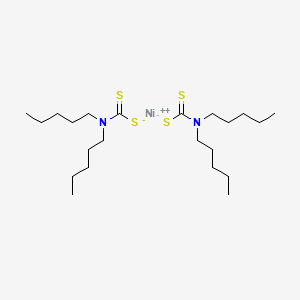
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
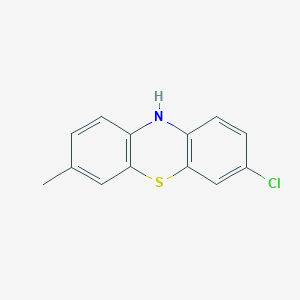
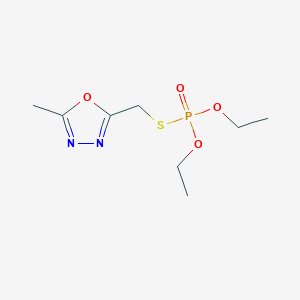
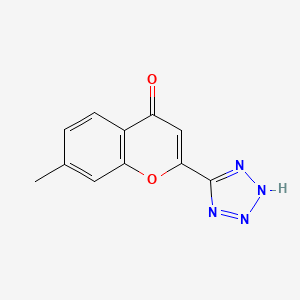
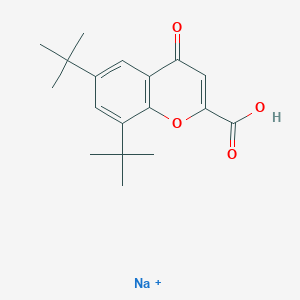
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
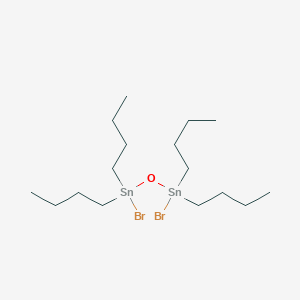
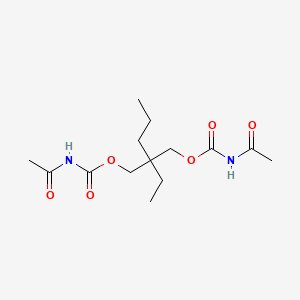
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

